molecular formula C18H17NO3 B3488615 1,3-BENZODIOXOL-5-YL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

1,3-BENZODIOXOL-5-YL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

Cat. No.: B3488615
M. Wt: 295.3 g/mol
InChI Key: QTFKEYAEIWUREB-UHFFFAOYSA-N
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Description

1,3-BENZODIOXOL-5-YL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that features a benzodioxole ring fused with a quinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise in areas such as medicine or materials science, future research could focus on optimizing its synthesis, studying its properties in more detail, and exploring its potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BENZODIOXOL-5-YL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multiple steps, starting with the preparation of the benzodioxole and quinoline intermediates. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the key intermediate . This intermediate is then subjected to further reactions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1,3-BENZODIOXOL-5-YL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1,3-BENZODIOXOL-5-YL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-BENZODIOXOL-5-YL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is unique due to its specific combination of benzodioxole and quinoline moieties, which confer distinct biological activities and chemical reactivity. Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-4-6-15-13(9-12)3-2-8-19(15)18(20)14-5-7-16-17(10-14)22-11-21-16/h4-7,9-10H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFKEYAEIWUREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-BENZODIOXOL-5-YL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
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1,3-BENZODIOXOL-5-YL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
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1,3-BENZODIOXOL-5-YL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.